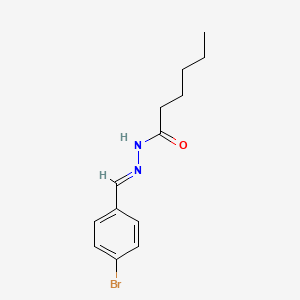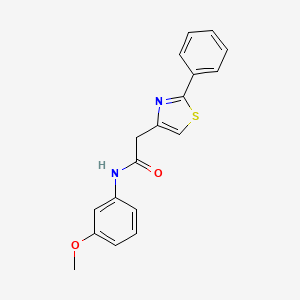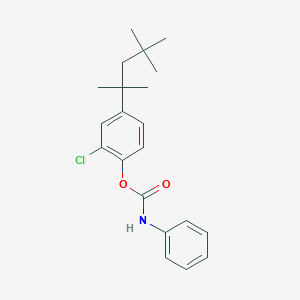
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
描述
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known as MPTA, is a chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized and studied for its biological properties. In
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the activation of inflammatory pathways, reducing inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects in other tissues, reducing inflammation in the liver and kidneys.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It is also stable under normal laboratory conditions. However, N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide in these applications. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine the mechanisms of action and potential applications in cancer treatment. Finally, further studies are needed to explore the potential of N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole derivative with potential applications in scientific research. It has been shown to have neuroprotective, anti-cancer, and anti-inflammatory properties. While there are some limitations to its use in lab experiments, N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several advantages and has potential for further research in a variety of areas.
科学研究应用
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in vitro and in vivo, protecting neurons from oxidative stress and apoptosis. N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-9-7-14(8-10-16)19-17(21)11-15-12-23-18(20-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFLQMIUKQZJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-hydroxy-3-methoxyphenyl)-1,4,6-trimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B3841195.png)
![ethyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarboxylate](/img/structure/B3841199.png)
![N'-[1-(2-pyridinyl)ethylidene]nicotinohydrazide](/img/structure/B3841204.png)
![N'-[1-(2-pyridinyl)ethylidene]isonicotinohydrazide](/img/structure/B3841210.png)
![N'-[1-(2-pyridinyl)ethylidene]hexanohydrazide](/img/structure/B3841216.png)
![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)
![ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)
![2-hydroxy-2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B3841235.png)





